molecular formula C12H8N2 B1369846 2-Phenylnicotinonitrile CAS No. 39065-49-1

2-Phenylnicotinonitrile

Cat. No.: B1369846
CAS No.: 39065-49-1
M. Wt: 180.2 g/mol
InChI Key: VLXSSSFLMFXUJQ-UHFFFAOYSA-N
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Description

2-Phenylnicotinonitrile is an organic compound with the molecular formula C12H8N2. It is a derivative of nicotinonitrile, characterized by the presence of a phenyl group attached to the second position of the nicotinonitrile ring.

Scientific Research Applications

2-Phenylnicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It is known that nitrile-containing pharmaceuticals have been approved for a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target , suggesting that 2-Phenylnicotinonitrile may interact with specific biological targets in a similar manner.

Mode of Action

The nitrile group in pharmaceuticals is known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance . This suggests that this compound may interact with its targets in a way that enhances its bioavailability and efficacy.

Biochemical Pathways

Nitrile-containing pharmaceuticals are known to impact a variety of biochemical pathways

Pharmacokinetics

The nitrile group in pharmaceuticals is known to improve the pharmacokinetic profile of parent drugs . This suggests that this compound may have favorable ADME properties that enhance its bioavailability.

Result of Action

The nitrile group in pharmaceuticals is known to enhance binding affinity to the target , suggesting that this compound may have significant molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

2-Phenylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate the expression of genes involved in cell proliferation and apoptosis. This modulation can lead to either the promotion or inhibition of cell growth, depending on the concentration and exposure duration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can lead to changes in gene expression and cellular responses . Additionally, this compound can interact with DNA, potentially affecting transcription and replication processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as the modulation of enzyme activity or gene expression. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range leads to significant changes in biological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . The distribution of this compound can influence its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization can be directed by targeting signals or post-translational modifications, which ensure that this compound reaches its intended site of action. The compound’s presence in these compartments can affect various cellular processes, including gene expression and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinonitrile with phenylboronic acid in the presence of a palladium catalyst. The reaction typically occurs in a solvent such as toluene or dimethylformamide (DMF) under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalyst and solvent, as well as reaction temperature and time, are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the phenyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

2-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXSSSFLMFXUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592595
Record name 2-Phenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39065-49-1
Record name 2-Phenyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39065-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-3-cyanopyridine (4.06 g, 29.3 mmol) in toluene (60 mL) was added phenylboronic acid (5.4 g, 43.9 mmol), potassium carbonate (6.1 g, 44.1 mmol) and tetrakis(triphenylphosphine)palladium (1.7 g, 1.5 mmol). The mixture was refluxed under nitrogen for 24 hours, then the solvent was removed under reduced pressure. The residue was purified on a silica gel column using 100% CH2Cl2 then 99:1 CH2Cl2:MeOH as mobile phase. Pure fractions were combined and dried in vacuo to yield the solid 2-phenyl-3 cyanopyridine (5.0 g, HPLC RT=2.98 min, method A; LC-MS m/z=181).
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One

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